Product packaging for Ethyl-d5 Vanillin(Cat. No.:CAS No. 1335401-74-5)

Ethyl-d5 Vanillin

Cat. No.: B592707
CAS No.: 1335401-74-5
M. Wt: 171.207
InChI Key: CBOQJANXLMLOSS-ZBJDZAJPSA-N
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Description

Significance of Isotopic Labeling in Contemporary Scientific Inquiry

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This substitution can be with either stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.commetwarebio.com The fundamental principle behind isotopic labeling is that the labeled molecule is chemically identical to its unlabeled counterpart, participating in reactions in the same manner. metwarebio.comtaylorandfrancis.com However, the difference in mass, or in the case of radioisotopes, their detectable decay, allows researchers to track the molecule's journey through complex chemical or biological systems. wikipedia.orgmetwarebio.com

This ability to trace molecular pathways provides unparalleled insights into reaction mechanisms, metabolic fluxes, and the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.commetwarebio.com Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify these labeled compounds, leveraging the mass difference or distinct spectral properties of the isotopes. wikipedia.orgmetwarebio.com

Overview of Ethyl-d5 Vanillin (B372448) within the Context of Deuterated Analogs in Chemical and Biological Research

Ethyl-d5 Vanillin (C₉D₅H₅O₃) is the deuterated form of ethyl vanillin, where the five hydrogen atoms on the ethyl group have been replaced with deuterium atoms. lgcstandards.com This specific labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods. chinesestandard.neteurofins.de

Internal standards are crucial for accurate quantification in analytical chemistry. They are compounds with similar chemical properties to the analyte of interest (in this case, ethyl vanillin) that are added to a sample in a known quantity before analysis. a-2-s.com By comparing the detector response of the analyte to that of the internal standard, variations in sample preparation and instrument response can be corrected for, leading to more precise and accurate results. a-2-s.comnih.gov

The key advantage of using a deuterated analog like this compound as an internal standard is that it co-elutes with the unlabeled analyte during chromatographic separation but is easily distinguishable by its higher mass in the mass spectrometer. a-2-s.comnih.gov This ensures that both compounds experience the same analytical conditions, including any potential matrix effects or ionization suppression, which can significantly impact quantification. a-2-s.comnih.gov This approach is widely used in food safety testing, such as for the determination of vanillin and ethyl vanillin in various food products, and in the analysis of flavorings in e-cigarette liquids. chinesestandard.netudspub.comfrontiersin.orgnih.gov

Historical Development and Evolution of Deuterated Compounds in Analytical and Mechanistic Investigations

The journey of deuterated compounds in scientific research began with the discovery of deuterium in 1931 by Harold Urey, for which he received the Nobel Prize in Chemistry in 1934. nih.govwikipedia.org Initially, the "deuterium isotope effect," the change in reaction rates due to the replacement of hydrogen with deuterium, became an important tool for elucidating chemical reaction mechanisms. wikipedia.org

The use of deuterated compounds expanded significantly with the development of sophisticated analytical techniques like neutron scattering, NMR, and mass spectrometry. acs.orgornl.gov In the 1960s, the first explorations into incorporating deuterium into drug compounds began, with the aim of improving their pharmacokinetic profiles—a strategy now known as the "deuterium switch." nih.gov This approach leverages the kinetic isotope effect to slow down the metabolic breakdown of a drug, potentially leading to a longer half-life and reduced dosing frequency. nih.govwikipedia.org

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone and paving the way for further development in this area. nih.govwikipedia.org Today, deuterated compounds are indispensable in a wide array of research fields, from materials science and polymer chemistry to drug discovery and metabolic studies, underscoring their evolution from a scientific curiosity to a powerful research tool. nih.govacs.orggabarx.com

Interactive Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₉D₅H₅O₃ lgcstandards.com
IUPAC Name 4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde lgcstandards.com
CAS Number 1335401-74-5 lgcstandards.com
Molecular Weight 171.20 g/mol lgcstandards.com
Unlabeled CAS Number 121-32-4 lgcstandards.com

Properties

CAS No.

1335401-74-5

Molecular Formula

C9H10O3

Molecular Weight

171.207

IUPAC Name

4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde

InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2

InChI Key

CBOQJANXLMLOSS-ZBJDZAJPSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)O

Synonyms

3-Ethoxy-4-hydroxybenzaldehyde-d5;  2-Ethoxy-4-formylphenol-d5;  3-Ethoxy-4-hydroxybenzaldehyde-d5;  3-Ethylvanillin-d5;  4-Hydroxy-3-ethoxybenzaldehyde-d5;  Arovanillon-d5;  Bourbonal-d5;  Ethavan-d5;  Ethovan-d5;  Ethylprotal-d5;  NSC 1803-d5;  NSC 67240-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Ethyl D5 Vanillin

Current Strategies for Deuterium (B1214612) Introduction into Aromatic Systems for Ethyl-d5 Vanillin (B372448) Synthesis

The synthesis of Ethyl-d5 vanillin involves the introduction of five deuterium atoms into the ethyl vanillin structure. This can be achieved through various methods that target the aromatic ring or the ethyl group. The primary approaches include direct hydrogen-deuterium exchange on a precursor molecule or building the final molecule from smaller, pre-deuterated fragments.

Electrochemical methods offer a promising pathway for deuterium incorporation under mild conditions, often using heavy water (D₂O) as the deuterium source. oaepublish.com This approach avoids the need for expensive deuterium gas and can exhibit high efficiency. oaepublish.com The process involves the electrocatalytic splitting of D₂O to generate deuterium species that can then react with the substrate. oaepublish.com For aromatic aldehydes like vanillin and its derivatives, electrochemical deuteration can be achieved through the reduction of specific functional groups. oaepublish.com For instance, carbon-halogen bonds can be selectively reduced and replaced with deuterium, with the reactivity depending on the halogen (C-I > C-Br > C-Cl). oaepublish.com This allows for stepwise and site-selective deuteration if multiple halogens are present. oaepublish.com Research has shown that deuterated vanillin (D-vanillin) can be synthesized in high yields on a gram scale using electrochemical methods involving the transformation of halides. oaepublish.com While direct deuteration of the aromatic ring's C-H bonds is challenging, functional groups like aldehydes can be deuterated under specific electrochemical conditions. oaepublish.com

The electrochemical oxidation of lignin (B12514952), a natural polymer from which vanillin can be derived, is another area of active research. unibo.it While the primary goal is often the production of vanillin, the principles of using electrocatalysts (like Ni or Co foams) in aqueous solutions could be adapted for deuteration by substituting H₂O with D₂O. unibo.it

Catalytic hydrogen-deuterium (H-D) exchange is a widely used technique for introducing deuterium into organic molecules. wikipedia.org These reactions typically involve a deuterium source, such as D₂O or D₂ gas, and a metal catalyst. wikipedia.orgnih.gov

Common strategies include:

Heterogeneous Catalysis : Platinum-on-carbon (Pt/C) is an effective catalyst for H-D exchange in aromatic rings using D₂O as the deuterium source. researchgate.net The reaction can be performed under a hydrogen atmosphere to activate the catalyst and facilitate the exchange. researchgate.net This method has been applied to a variety of aromatic compounds. researchgate.net Continuous-flow systems using a Pt/C-packed catalyst cartridge have been developed, allowing for rapid deuteration (within 60 seconds) of aromatic compounds dissolved in a mixed solvent of 2-propanol and D₂O. oup.com Such systems can operate for extended periods without significant loss of catalyst activity. oup.com

Homogeneous Catalysis : Acid-catalyzed H-D exchange represents a powerful method for incorporating deuterium into an aromatic ring. nih.gov Using deuterated acids like DCl or D₂SO₄ in D₂O, the reaction proceeds via an electrophilic aromatic substitution mechanism, selectively deuterating the most electron-rich positions of the aromatic ring. nih.gov For precursors to ethyl vanillin, which contain activating hydroxyl and ethoxy groups, this method would preferentially direct deuterium to the ortho and para positions relative to these groups.

Metal Chloride Catalysis : Chlorides of Group 5 and 6 metals, such as MoCl₅, WCl₆, and NbCl₅, have been shown to be efficient catalysts for aromatic H-D exchange reactions, using a deuterated solvent like benzene-d6 (B120219) as the deuterium source. researchgate.net

These exchange reactions can be performed on ethyl vanillin itself or on its precursors, such as guaethol or protocatechualdehyde. chemicalbook.com

For targeted labeling like in this compound, where the deuterium atoms are specifically on the ethyl group, a multi-step synthesis is often the most precise approach. This involves using a deuterated building block. A plausible and common strategy is the Williamson ether synthesis.

A general pathway could be:

Starting Material : The synthesis would begin with 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). nih.gov

Selective Ethylation : This key step involves reacting 3,4-dihydroxybenzaldehyde with a deuterated ethylating agent, such as iodoethane-d5 (B31937) or diethyl-d10 sulfate (B86663), in the presence of a base. The selective ethylation of the hydroxyl group at the meta-position (position 3) is crucial. This type of regioselective alkylation has been demonstrated in the synthesis of [d₃]vanillin, where [d₃]methyl iodide was used to methylate 3,4-dihydroxybenzaldehyde, achieving an isotopic incorporation of over 99.9%. nih.gov A similar principle applies here, where the use of an ethyl-d5 source would yield this compound.

Purification : The final product would be isolated and purified, typically using techniques like recrystallization or chromatography. nih.gov

This synthetic approach ensures that all five deuterium atoms are located specifically on the ethyl group, providing a high degree of site-specificity and isotopic purity, which is critical for its use as an internal standard.

Catalytic Hydrogen-Deuterium Exchange Reactions in Ethyl Vanillin Precursors

Evaluation of Isotopic Purity and Positional Isomerism in Synthesized this compound

After synthesis, it is imperative to verify the isotopic purity and confirm the position of the deuterium atoms. The primary analytical techniques for this evaluation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thalesnano.comansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the exact location of the deuterium atoms.

²H-NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. The resulting spectrum shows signals corresponding to each unique deuterium position in the molecule, providing unambiguous confirmation of site-specific incorporation. researchgate.net It is used to determine the site-specific isotope ratios of deuterium to hydrogen (D/H)i in vanillin and its derivatives. researchgate.net

¹H-NMR (Proton NMR) : In ¹H-NMR, the disappearance of a proton signal from a specific position indicates that it has been replaced by deuterium. industry.gov.au By comparing the spectrum of the deuterated compound to its non-deuterated standard, one can quantify the percentage of deuteration at each site.

¹³C-NMR : Deuterium substitution causes small shifts in the resonance of adjacent ¹³C nuclei (isotopic shifts). nih.gov By analyzing these shifts in ¹³C NMR spectra while decoupling both proton and deuterium nuclei, it is possible to resolve and quantify the different isotopologues present in a sample. nih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, confirming its molecular weight, isotopic enrichment, and the specific location of the deuterium labels.

| ¹³C-NMR Spectroscopy | Quantification of isotopologues based on deuterium-induced shifts | Provides site-specific quantification for randomly or specifically deuterated molecules | Can be complex and time-consuming | nih.gov |

Optimization of Deuteration Yields and Scalability for Research-Grade this compound Production

Transitioning from a laboratory-scale synthesis to the production of research-grade quantities of this compound requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness.

Key parameters for optimization include:

Catalyst Selection and Loading : In catalytic H-D exchange, the choice of catalyst (e.g., Pt/C, Ru/C) and its concentration are critical. researchgate.net The optimal loading must be determined to ensure efficient reaction without unnecessary cost.

Reaction Conditions : Temperature, pressure, and reaction time must be fine-tuned. For example, H-D exchange reactions may be performed at elevated temperatures and pressures in specialized reactors to drive the reaction to completion. ansto.gov.au Biocatalytic processes have also been optimized by modifying temperature and pH, principles which can be applied to chemical synthesis. nih.gov

Solvent and Reagent Stoichiometry : The choice of solvent can significantly impact reaction rates and yields. nih.gov In multi-step syntheses, the molar ratio of reactants, such as the ratio of the deuterated ethylating agent to the protocatechualdehyde precursor, must be optimized to ensure complete consumption of the limiting reagent and minimize side products. nih.gov

Scalability of Technology : For larger-scale production, batch reactors of increasing size (from 50 mL to 1200 mL) can be used to move from method development to bulk synthesis. ansto.gov.au Continuous-flow systems offer significant advantages for scalability, providing better heat and mass transfer, improved safety, and consistent product quality. oup.com Automating such systems can lead to highly efficient and reproducible production of deuterated compounds.

Response surface methodology, a statistical approach for experimental design, can be employed to systematically optimize multiple variables simultaneously, leading to an efficient and robust process for producing high-purity, research-grade this compound. nih.gov

Table 2: Key Parameters for Optimizing Deuteration Synthesis

Parameter Effect on Synthesis Optimization Goal Citations
Catalyst Influences reaction rate and selectivity in H-D exchange. Maximize activity and selectivity; minimize cost and catalyst poisoning. researchgate.net, oup.com
Temperature Affects reaction kinetics and equilibrium. Find the optimal temperature that maximizes yield while minimizing byproduct formation and decomposition. ansto.gov.au, nih.gov
Pressure Important for reactions involving gases (e.g., D₂). Ensure sufficient reactant concentration and drive the reaction forward. ansto.gov.au
Solvent Affects solubility of reactants and can participate in the reaction. Enhance reaction rate and yield; facilitate product purification. nih.gov
Reaction Time Determines the extent of reaction completion. Achieve maximum conversion without allowing for degradation or side reactions of the product. oaepublish.com

| Reactor Type | Batch vs. Continuous-flow. | Improve scalability, safety, and process control. Continuous-flow is often superior for large-scale production. | ansto.gov.au, oup.com |

Advanced Analytical Applications Utilizing Ethyl D5 Vanillin As an Internal Standard

Principles and Methodological Considerations of Stable Isotope Dilution Mass Spectrometry (SID-MS) with Ethyl-d5 Vanillin (B372448)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a premier quantitative technique that employs a stable isotope-labeled version of an analyte as an internal standard to achieve high precision and accuracy. nih.govmedchemexpress.com Ethyl-d5 vanillin, where five hydrogen atoms on the ethyl group are substituted with deuterium (B1214612), is an exemplary internal standard for quantifying ethyl vanillin. scbt.comhpc-standards.com The fundamental principle of SID-MS involves adding a known quantity of this labeled standard to a sample at the initial stage of analysis. nih.gov

Chemically identical to the target analyte (ethyl vanillin), this compound behaves similarly during sample preparation, extraction, and chromatographic separation. cerilliant.com Consequently, any loss of the analyte during these procedures is mirrored by a proportional loss of the internal standard. The mass spectrometer, however, can differentiate between the analyte and the internal standard due to their mass difference. cerilliant.com Accurate quantification is achieved by measuring the ratio of the analyte's signal intensity to that of the isotopically labeled standard, effectively compensating for sample loss and instrumental response variations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and quantifying volatile and semi-volatile compounds such as ethyl vanillin. spgykj.comlcms.cz When integrated with stable isotope dilution using this compound, GC-MS offers a highly reliable method for the precise quantification of ethyl vanillin in diverse matrices. researchgate.netresearchgate.net

In a standard GC-MS procedure, a predetermined amount of this compound is introduced into the sample before extraction or derivatization. Following sample processing, the extract is injected into the GC-MS system. The gas chromatograph separates ethyl vanillin and this compound from other sample components. Although they co-elute due to their identical chemical properties, the mass spectrometer distinguishes them by their mass-to-charge ratio (m/z). researchgate.net By monitoring specific ions for both native ethyl vanillin and the deuterated standard, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This enables precise quantification, even in complex samples prone to matrix effects. A method for determining vanillin and ethyl-vanillin in milk powder using headspace solid-phase microextraction (SPME) coupled with GC-MS reported a limit of detection of 0.05 mg/kg for ethyl-vanillin. researchgate.net

For non-volatile compounds or those in highly complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often the preferred analytical tool. eurofins.degoogle.comdokumen.pub The incorporation of this compound as an internal standard in LC-MS/MS methods significantly boosts the accuracy and dependability of ethyl vanillin quantification in challenging samples like food and beverages. eurofins.de

Consistent with GC-MS, a known quantity of this compound is added to the sample before preparation. google.com The liquid chromatograph separates the sample's components, and the eluent is directed into the mass spectrometer. In LC-MS/MS, specific precursor-to-product ion transitions for both ethyl vanillin and this compound are monitored using multiple reaction monitoring (MRM), a highly selective detection method that minimizes interference from co-eluting matrix components. google.com The ratio of the analyte's MRM signal to that of the internal standard is then used for quantification, effectively correcting for variations in extraction efficiency, matrix-induced ion suppression or enhancement, and instrument variability. eurofins.deresearchgate.net For instance, an LC-MS/MS method for analyzing vanillin and ethyl vanillin in food achieved a limit of quantification (LOQ) of 15 µg/kg using isotope-labeled internal standards. eurofins.de

Recent progress in mass spectrometry has led to the development of techniques with enhanced sensitivity, selectivity, and speed. Direct Analysis in Real Time-Mass Spectrometry (DART-MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are two such techniques where this compound serves as a valuable internal standard.

DART-MS is an ambient ionization technique that facilitates the direct analysis of samples in their natural state with minimal preparation. researchgate.net By exposing the sample to a heated gas stream of metastable atoms or molecules, DART-MS can rapidly generate ions from the present analytes. researchgate.net When this compound is used as an internal standard, it allows for quantitative or semi-quantitative analysis by correcting for variations in sample positioning and surface characteristics. researchgate.net

UHPLC-HRMS merges the high-level separation capabilities of UHPLC with the high mass accuracy and resolution of HRMS detectors. dokumen.pub This powerful combination enables highly selective and sensitive quantification of ethyl vanillin, even in extremely complex mixtures. The application of this compound as an internal standard in UHPLC-HRMS methods provides the highest degree of analytical certainty by correcting for potential analytical variations and ensuring precise mass assignment.

Utilization of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Matrices

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy through this compound Internal Standardization

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, pose a significant challenge in quantitative mass spectrometry, potentially leading to inaccurate results. researchgate.netnih.govmdpi.com The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to counteract these effects. researchgate.netdrawellanalytical.comlcms.cz

Due to its chemical identity with ethyl vanillin, this compound co-elutes during chromatography and is subject to the same matrix effects. cerilliant.com Therefore, any suppression or enhancement of the ethyl vanillin signal is mirrored by a proportional change in the this compound signal. By using the ratio of these two signals for quantification, matrix effects are effectively nullified, leading to a substantial improvement in analytical accuracy and precision. researchgate.netnih.gov

Table 1: Hypothetical Impact of this compound Internal Standardization on Mitigating Matrix Effects

Matrix TypeAnalyte Response (without IS)Analyte-to-IS Ratio (with this compound)Calculated Concentration (without IS)Calculated Concentration (with this compound)
Simple Matrix (e.g., Sugar Water)100,0001.010 ppb10 ppb
Complex Matrix with Suppression (e.g., Chocolate)60,0001.06 ppb (Inaccurate)10 ppb (Accurate)
Complex Matrix with Enhancement (e.g., Dairy Product)140,0001.014 ppb (Inaccurate)10 ppb (Accurate)

Method Validation and Quality Control Protocols for Assays Involving this compound in Diverse Research Samples

To guarantee the reliability of analytical methods using this compound, comprehensive method validation and consistent quality control (QC) are indispensable. mdpi.comfrontiersin.org Method validation confirms that an analytical procedure is appropriate for its intended application. Key validation parameters include:

Selectivity and Specificity: The method's ability to distinguish and quantify the analyte amidst other sample components.

Linearity and Range: The concentration range where the method demonstrates accuracy, precision, and linearity. mdpi.com

Accuracy and Precision: Accuracy is the proximity of a measured value to the true value, while precision is the consistency of individual measurements. mdpi.comwu.ac.th

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively. nih.govmdpi.comwu.ac.thnih.gov

Recovery: The efficiency of the extraction process. mdpi.com

Matrix Effect: The influence of the sample matrix on the analytical signal. frontiersin.org

Stability: The stability of the analyte and internal standard under various storage conditions. frontiersin.org

Quality control entails the regular analysis of QC samples (e.g., blanks, spiked samples) within each analytical run to monitor the method's ongoing performance. frontiersin.org

Role of this compound in Authentication and Adulteration Detection of Vanillin-Related Products

Authenticating natural vanilla flavor is a significant concern due to the high price of natural vanillin compared to its synthetic counterparts, including ethyl vanillin. foodnavigator.comanalis.com.myajol.infotandfonline.com The adulteration of vanilla extracts with less expensive synthetic alternatives is a prevalent fraudulent activity. foodnavigator.comanalis.com.myperkinelmer.com Stable isotope analysis is a key tool for verifying the authenticity of vanilla products. foodnavigator.com

The precise quantification of ethyl vanillin, facilitated by this compound, is crucial for authentication. Food regulations often impose strict limits on the presence of ethyl vanillin in products marketed as "natural vanilla." eurofins.de An accurate analytical method using this compound as an internal standard can determine if ethyl vanillin concentrations surpass these limits, signaling potential adulteration. analis.com.mynih.gov The presence of ethyl vanillin is often an indicator of adulteration in products falsely represented as pure vanilla extract. analis.com.my

While stable isotope ratio analysis of the vanillin molecule itself can reveal its origin (natural versus synthetic), the accurate quantification of various flavor compounds, including ethyl vanillin, provides essential complementary data for a thorough authentication strategy. foodnavigator.com

Table 2: Illustrative Application of this compound Quantification in Product Authentication

Sample IDProduct LabelEthyl Vanillin Concentration (quantified with this compound IS)Authentication Conclusion
Sample X"Pure Vanilla Extract"Not DetectedAuthentic
Sample Y"Natural Vanilla Flavor"75 mg/kgLikely Adulterated
Sample Z"Artificial Vanilla Flavoring"12,000 mg/kgConsistent with Label

Compound-Specific Isotope Analysis (CSIA) for Origin Verification and Fraud Detection

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to determine the isotopic composition of individual compounds within a mixture. This method is particularly effective in distinguishing between natural and synthetic vanillin by analyzing the stable isotope ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H or D/H). mdpi.commdpi.com The isotopic signature of a compound is influenced by the geographical origin, climatic conditions, and the biosynthetic or synthetic pathway of its precursors. mdpi.comuliege.be

In the context of vanillin analysis, this compound is employed as an internal standard. An internal standard is a compound with similar chemical properties to the analyte (in this case, vanillin and its common adulterant, ethyl vanillin) but with a distinct mass, allowing it to be separately identified by mass spectrometry. By adding a known amount of this compound to a sample, analysts can accurately quantify the concentration of vanillin and other related compounds, while also ensuring the precision of the isotope ratio measurements. eurofins.de

The use of a deuterated internal standard like this compound is advantageous because it co-elutes with the non-deuterated analyte during gas chromatography (GC) separation, but is easily distinguished by the mass spectrometer. This ensures that any variations during sample preparation or injection affect both the analyte and the internal standard equally, leading to highly reliable and reproducible results. eurofins.de

Research Findings:

Studies have demonstrated the efficacy of Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) in tandem with an internal standard for the authentication of vanilla extracts. mdpi.com This technique can reliably determine the carbon and hydrogen isotope ratios of vanillin and ethyl vanillin. For instance, authentic vanilla extracts can be spiked with synthetic ethyl vanillin to test the method's ability to detect adulteration. mdpi.com The presence of ethyl vanillin itself can be an indicator of adulteration in products claiming to be pure vanilla extract. analis.com.my CSIA can confirm that even when present, properly separated ethyl vanillin does not interfere with the isotopic analysis of vanillin. mdpi.com

Table 1: Illustrative Isotope Ratio Data for Vanillin Sourcing

Vanillin SourceTypical δ¹³C Value (‰)Analysis MethodRole of this compound
Natural (from Vanilla planifolia)-20.0 to -22.0GC-IRMSInternal Standard for Quantification and Quality Control
Synthetic (from guaiacol)-30.0 to -34.0GC-IRMSInternal Standard for Quantification and Quality Control
Synthetic (from lignin)-26.0 to -28.0GC-IRMSInternal Standard for Quantification and Quality Control
Adulterated SampleVariableGC-IRMSInternal Standard for accurate quantification of authentic and adulterant compounds

Note: The δ¹³C values are for illustrative purposes and can vary. The use of an internal standard like this compound ensures the accuracy of such measurements.

Deuterium Nuclear Magnetic Resonance (D-NMR) Spectroscopy in Isotopic Profiling

Deuterium Nuclear Magnetic Resonance (D-NMR) spectroscopy, specifically Site-Specific Natural Isotope Fractionation studied by Nuclear Magnetic Resonance (SNIF-NMR®), is another powerful technique for authenticating vanillin. This method measures the distribution of deuterium at different positions within the vanillin molecule. nih.gov The relative abundance of deuterium at each specific site is a unique fingerprint that depends on the raw materials and the chemical or biochemical processes used in the vanillin's production.

The SNIF-NMR® method can accurately quantify the differences in isotopic content at each molecular position, allowing for the clear differentiation between vanillin from various origins, such as from vanilla beans, guaiacol, or lignin (B12514952). nih.gov It is highly effective in detecting undeclared mixtures and fraudulent labeling.

In D-NMR analysis, a certified reference material is typically used for calibration to determine the (D/H) ratios. nih.gov While this compound is not the primary reference standard in the same way as in CSIA, its role as a stable isotope-labeled compound is central to the broader field of isotopic analysis. The synthesis and use of such deuterated compounds are fundamental to developing and validating these highly specific analytical methods. lgcstandards.com The principles of isotopic labeling and detection that underpin the utility of this compound are the same that enable the power of D-NMR.

Research Findings:

Collaborative studies have validated the D-NMR method for determining the site-specific (D/H) ratios in vanillin. nih.gov These studies involved multiple laboratories analyzing various vanillin samples, including natural, synthetic, and mixed sources, demonstrating the method's robustness and reliability for authentication purposes. nih.gov The precision of the measurements at different molecular positions allows for a satisfactory discrimination between vanillin sources. nih.gov The ability to create a detailed isotopic profile for each specific atomic site within the molecule provides a higher level of scrutiny that is more difficult for fraudsters to replicate. researchgate.net

Table 2: Example of Positional Isotope Ratios in Vanillin by D-NMR

Molecular Position of HydrogenIsotope Ratio (D/H)i in Natural Vanillin (ppm)Isotope Ratio (D/H)i in Synthetic Vanillin (ppm)Significance
Aldehydic proton~110-120~80-90Significant difference allows for origin discrimination
Aromatic proton 1~140-150~110-120Positional differences create a unique isotopic fingerprint
Aromatic proton 2~135-145~105-115Each position provides a point of comparison for authentication
Methyl protons~150-160~130-140The combination of all positional ratios confirms authenticity

Note: The (D/H)i values are illustrative examples. The precision of D-NMR allows for the detection of subtle but significant differences between sources.

Investigative Research and Metabolic Fate Elucidation with Ethyl D5 Vanillin

Delineation of Biotransformation Pathways through Deuterium (B1214612) Tracing Methodologies

Deuterium tracing methodologies leverage the mass difference between hydrogen and deuterium to distinguish exogenously administered compounds from their endogenous counterparts. Mass spectrometry is the primary analytical technique used, as it can readily differentiate between the deuterated molecule and its non-deuterated form, as well as their respective metabolites. This approach offers high sensitivity and specificity for tracking the metabolic fate of a compound.

In vitro metabolic stability assays are crucial for predicting a compound's metabolic clearance in the body. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The primary metabolic pathways for ethyl vanillin (B372448) involve the enzymatic modification of its functional groups.

The replacement of hydrogen with deuterium in ethyl-d5 vanillin significantly enhances its metabolic stability. juniperpublishers.com This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolism at the deuterated site. juniperpublishers.comgoogle.com For ethyl vanillin, a major metabolic route is O-deethylation, a reaction often catalyzed by CYP enzymes. Deuteration of the ethyl group directly slows this primary clearance pathway.

Studies on other deuterated compounds have consistently shown an increase in metabolic half-life in both rat and human liver microsomes. juniperpublishers.com For instance, the deuteration of the N-CH3 group to N-CD3 in one compound increased its half-life by 30% in rat and 20% in human liver microsomes. juniperpublishers.com A similar enhancement is expected for this compound.

Table 1: Illustrative Comparison of In Vitro Metabolic Stability This table presents a conceptual comparison based on established principles of deuterium substitution.

Compound System Key Metabolic Pathway Expected Half-life (t½) Rationale
Ethyl Vanillin Human Liver Microsomes O-deethylation (CYP-mediated) Shorter C-H bonds are more susceptible to enzymatic cleavage.
This compound Human Liver Microsomes O-deethylation (CYP-mediated) Longer The stronger C-D bonds slow the rate of metabolism due to the kinetic isotope effect. juniperpublishers.comnih.gov

Following in vitro assessment, ex vivo and in vivo animal models are used to understand a compound's metabolism within a complete biological system. When this compound is administered, its journey and transformation can be meticulously tracked. The deuterium label acts as a clear marker, allowing for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from the complex background of endogenous molecules.

The metabolism of non-deuterated ethyl vanillin is known to proceed rapidly, with the primary metabolites being ethyl vanillic acid and ethyl vanillyl alcohol. nih.gov These metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion. nih.gov When tracing this compound, researchers would use techniques like liquid chromatography-mass spectrometry (LC-MS) to screen for these expected metabolites in their deuterated forms in biological samples such as plasma, urine, and tissues. The mass of each metabolite will be shifted by the number of deuterium atoms it retains, confirming its origin from the administered this compound.

Table 2: Expected Metabolites of this compound and Their Mass Signatures

Compound Name Molecular Formula Molecular Weight (Da) Expected Primary Metabolite Metabolite Formula Expected Metabolite Weight (Da)
Ethyl Vanillin C₉H₁₀O₃ 166.17 Ethyl Vanillic Acid C₉H₁₀O₄ 182.17
This compound C₉H₅D₅O₃ 171.20 Ethyl-d5 Vanillic Acid C₉H₅D₅O₄ 187.20
This compound C₉H₅D₅O₃ 171.20 Ethyl-d5 Vanillyl Alcohol C₉H₇D₅O₃ 173.22

In Vitro Metabolic Stability Studies of this compound in Enzyme Systems

Examination of Kinetic Isotope Effects (KIEs) in Biochemical and Enzymatic Reactions Involving this compound

The kinetic isotope effect (KIE) is a quantitative measure of the change in the rate of a chemical reaction upon isotopic substitution. The deuterium KIE (DKIE) is expressed as the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD). A DKIE value greater than 1 indicates that the non-deuterated compound reacts faster and that the C-H bond is cleaved during the rate-determining step of the reaction. google.com

The strength of the KIE is a powerful tool for investigating enzymatic reaction mechanisms. nih.gov For metabolic reactions catalyzed by enzymes like cytochrome P450, the initial step often involves the abstraction of a hydrogen atom. Replacing this hydrogen with deuterium can significantly slow the reaction, with DKIE values typically ranging from 2 to 7, and sometimes even higher. google.com

In the context of this compound, the deuteration of the ethyl group directly impacts the O-deethylation reaction. The measurement of the KIE for this reaction would provide direct evidence of the extent to which this C-D bond cleavage is the rate-limiting step in its metabolism. A significant KIE would confirm that the enhanced metabolic stability observed in in vitro assays is directly attributable to the strength of the C-D bonds.

Table 3: Typical Kinetic Isotope Effect Values and Their Interpretation

KIE Value (kH/kD) Interpretation Relevance to this compound Metabolism
~1 No significant isotope effect; the C-H bond is not broken in the rate-determining step. Unlikely for O-deethylation, which is a major metabolic pathway.
2 - 7 (Primary KIE) The C-H bond is broken in the rate-determining step of the reaction. google.com This range is expected for the CYP-mediated O-deethylation of the ethyl group, confirming this as a key stability-enhancing site.
>7 Significant quantum tunneling effect in addition to the primary KIE. Possible in some enzymatic reactions, indicating a substantial barrier to C-D bond cleavage.

Elucidation of Biosynthetic and Degradative Pathways Using Deuterated Analogs of Vanillin and Ethyl Vanillin

Isotopically labeled analogs are fundamental tools for mapping complex biosynthetic and degradative pathways in various organisms, from microbes to plants. By introducing a labeled precursor into a biological system, researchers can trace the path of the isotope as it is incorporated into downstream products, thereby confirming metabolic connections and identifying intermediates.

Deuterated analogs such as d3-vanillin and this compound are used to unravel the intricate steps of vanillin metabolism. For instance, the biosynthetic pathway of vanillin in vanilla pods from precursors like ferulic acid can be confirmed by feeding the plant a deuterated version of the precursor and subsequently detecting the deuterium label in the produced vanillin. science.gov Similarly, the role of specific enzymes, such as O-methyltransferases, can be verified by using deuterated methyl donors like d3-methionine and observing the formation of d3-vanillin.

Conversely, these labeled compounds are used to study degradation pathways. By supplying a microorganism with d3-vanillin or this compound, scientists can identify the sequence of breakdown products by tracking the deuterium label through the metabolic network. nih.gov This helps to identify key enzymes and intermediates involved in the catabolism of these aromatic compounds, which is crucial for applications in bioremediation and biocatalysis. ethz.ch For example, studies using deuterated lignin (B12514952) precursors have been instrumental in understanding how lignin is synthesized in plants, revealing that the conversion of different lignin precursors occurs at the alcohol level. academie-sciences.fr

Table 4: Application of Deuterated Analogs in Pathway Elucidation

Research Area Labeled Compound Used Organism/System Findings Citation
Lignin Biosynthesis Trideuterated coniferin Poplar plantlets Deuterium was recovered in both G and S lignin units, helping to establish precursor conversion pathways. academie-sciences.fr
Curcumin Biosynthesis [d3]Vanillin Chemical Synthesis Used as a deuterated building block to synthesize [d6]curcumin for biotransformation and pharmacokinetic studies. nih.gov
Vanillin Degradation [β-13C]-DHP lignin (a model compound) Rhodococcus jostii RHA1 Labeled breakdown products were identified, confirming their origin from lignin degradation. nih.gov
Vanillin Biosynthesis 14C-Labeled precursors (e.g., ferulic acid) Vanilla planifolia (vanilla pods) Traced the incorporation of radiolabels to confirm the pathway: ferulic acid → vanillin → glucovanillin. science.gov

Future Research Directions and Broader Implications of Deuterated Vanillin Analogs

Expansion of Analytical Methodologies and Instrumentation for Enhanced Precision with Ethyl-d5 Vanillin (B372448)

The quantification of flavoring agents like ethyl vanillin in complex matrices such as food products and e-cigarette liquids requires highly accurate and precise analytical methods. eurofins.deresearchgate.netscispace.comoup.comfrontiersin.org Future research will focus on leveraging Ethyl-d5 vanillin to enhance the robustness of these techniques.

As an isotopically labeled internal standard, this compound is nearly identical to its non-deuterated counterpart in terms of chemical properties and chromatographic behavior but is easily distinguished by its higher mass in a mass spectrometer. wikipedia.orgscioninstruments.com This characteristic makes it the ideal tool for isotope dilution mass spectrometry (IDMS), a primary method for achieving the highest level of accuracy in quantitative analysis. By adding a known quantity of this compound to a sample, analysts can correct for variations in sample preparation and signal suppression, a common issue in complex samples. scispace.com

The development of advanced instrumentation, such as high-resolution gas chromatography-quadrupole time-of-flight mass spectrometry (GC/Q-TOF-MS) and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), will further benefit from high-purity deuterated standards. frontiersin.orggoogle.com These sensitive techniques can detect compounds at trace levels, and the use of a deuterated internal standard like this compound is critical for ensuring the data is reliable and reproducible. eurofins.descispace.com Furthermore, in the field of food authentication, techniques like Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) are used to verify the origin of natural flavors. perfumerflavorist.com Synthetic deuterated standards are indispensable for the calibration and validation of these sophisticated NMR methods, ensuring they can effectively combat food fraud. iaea.org

Potential for this compound in Environmental Tracing and Fate Studies

Aromatic compounds, including vanillin derivatives, can enter the environment through various industrial and waste streams. nih.gov Understanding their transport, degradation, and ultimate fate is crucial for assessing their environmental impact. Isotope tracers are a powerful tool for these investigations. hutton.ac.ukisobarscience.comworld-nuclear.org

Future environmental studies could employ this compound as a tracer to track the behavior of ethyl vanillin in soil and water systems. hutton.ac.uk By introducing this compound into a controlled environmental model, such as a soil column or a microcosm, scientists can precisely measure its movement, adsorption to solids, and breakdown into other chemicals over time. nih.gov Because the mass signature of this compound is distinct, it can be tracked even in the presence of naturally occurring or pre-existing ethyl vanillin, a task impossible with non-labeled compounds. isobarscience.com This approach, often utilizing Isotope Ratio Mass Spectrometry (IRMS), provides clear and unambiguous data on environmental pathways and persistence, contributing to more accurate ecological risk assessments. hutton.ac.uknist.gov While a safety data sheet indicates its environmental impact has not been fully investigated, its use in controlled lab studies presents a significant opportunity. lgcstandards.comlgcstandards.com

Development of Novel Deuterated Aromatic Standards for Emerging Research Fields

The utility demonstrated by this compound underscores a broader need for a diverse library of deuterated aromatic standards for a range of burgeoning scientific fields. uni-rostock.de The demand for deuterated compounds is growing rapidly, driven by innovations in pharmaceutical development, metabolomics, and materials science. nih.govmusechem.comthieme-connect.com

In medicine, the "Kinetic Isotope Effect" is being exploited to create "heavy drugs," where deuterium (B1214612) substitution slows down metabolic breakdown, potentially leading to drugs with improved safety and efficacy. nih.govbarc.gov.innih.gov This requires a wide array of deuterated building blocks and standards for research and development. researchgate.net Recent advances in synthetic chemistry, including iridium-catalyzed hydrogen isotope exchange (HIE), photoredox-initiated reactions, and new base-mediated protocols, are making the creation of these specialized molecules more efficient and accessible. uni-rostock.dethieme-connect.comrsc.orgscispace.comresearchgate.netchemrxiv.org These methods allow for the late-stage introduction of deuterium into complex molecules, which is a significant advantage. thieme-connect.com The development of standards like this compound is part of a larger effort to build a toolkit of deuterated aromatic aldehydes, phenols, and acids necessary for advancing research in fields from food science to sustainable chemistry. chemrxiv.orgrsc.org

Interdisciplinary Research Integrating Isotopic Labeling of Aromatic Compounds for Comprehensive Understanding

Isotopic labeling is an inherently interdisciplinary technique that fosters collaboration across diverse scientific disciplines. creative-proteomics.com The study of deuterated aromatic compounds like this compound sits (B43327) at the intersection of chemistry, biology, medicine, and environmental science. musechem.com

Future research will see increased integration of these fields. For instance:

Pharmacology and Toxicology: Labeled vanillin analogs can be used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to understand how flavoring agents, such as those in e-cigarettes, are processed by the human body. frontiersin.orgnih.govnih.gov

Food Science and Analytical Chemistry: The use of deuterated standards is fundamental to verifying the authenticity of high-value natural products and ensuring food safety, protecting both consumers and producers from fraud. iaea.orgfrontiersin.org

Biotechnology and Metabolic Engineering: As new bio-based routes for producing vanillin and other aromatic compounds are developed, deuterated precursors and standards will be essential tools for optimizing and understanding these novel metabolic pathways. mdpi.com

Large-scale collaborative projects, such as the ISOTOPICS network in Europe, exemplify this trend by bringing together academic and industrial researchers to pioneer new labeling methods and applications. europa.eueuropa.eu This collaborative spirit, powered by versatile tools like this compound, is crucial for tackling complex scientific challenges and driving innovation.

Data Tables

Table 1: Compound Names Mentioned in this Article

Common Name IUPAC Name Molecular Formula
This compound 3-(Ethoxy-d5)-4-hydroxybenzaldehyde C₉H₅D₅O₃
Ethyl Vanillin 3-Ethoxy-4-hydroxybenzaldehyde C₉H₁₀O₃
Vanillin 4-Hydroxy-3-methoxybenzaldehyde C₈H₈O₃
p-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde C₇H₆O₂
Guaiacol 2-Methoxyphenol C₇H₈O₂
Ferulic Acid (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid C₁₀H₁₀O₄
Coumarin 2H-Chromen-2-one C₉H₆O₂

Table 2: Summary of Research Applications for Deuterated Vanillin Analogs

Research Area Methodology Deuterated Compound Application Key Finding/Potential
Analytical Chemistry Isotope Dilution GC-MS/LC-MS This compound Quantitative Internal Standard Improves accuracy and precision by correcting for matrix effects and analytical variability in the quantification of ethyl vanillin in food and other complex samples. eurofins.dewikipedia.orgscioninstruments.comnih.gov
Food Authentication SNIF-NMR Deuterated Vanillin/Ethyl Vanillin Reference Standard Essential for the calibration and validation of NMR methods used to distinguish natural from synthetic vanillin, thus combating economic fraud. perfumerflavorist.com
Environmental Science Isotope Ratio Mass Spectrometry (IRMS) This compound Environmental Tracer Enables precise tracking of the transport, degradation, and fate of ethyl vanillin in soil and water systems without interference from background sources. nih.govhutton.ac.uk
Pharmacokinetics LC-MS/MS Deuterated Vanillin Analogs Metabolic Tracer (ADME studies) Allows for the detailed study of how flavoring agents are absorbed, distributed, metabolized, and excreted by the body. musechem.comnih.gov

| Synthetic Chemistry | Hydrogen Isotope Exchange (HIE) | Deuterated Vanillin | Synthetic Building Block | Serves as a target molecule for developing new, more efficient methods for creating deuterated aromatic compounds for various research needs. barc.gov.inoaepublish.com |

Q & A

Q. What are the key analytical methodologies for quantifying Ethyl-d5 Vanillin in complex matrices, and how do they address isotopic interference?

Methodological Answer: this compound’s deuterated structure requires techniques that differentiate it from non-deuterated analogs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for selective quantification. For example, isotopic separation can be achieved using reversed-phase chromatography with deuterium-specific transitions (e.g., m/z 167 → 152 for non-deuterated vs. m/z 172 → 157 for this compound) . UV spectrophotometry (200–350 nm) combined with chemometric methods like partial least squares (PLS) regression is also viable but may require orthogonal array datasets to mitigate matrix interference .

Q. How does the deuterium labeling in this compound influence its physicochemical stability compared to non-deuterated ethyl vanillin?

Methodological Answer: Deuterium substitution at the ethyl group (C₂H₅ → C₂D₅) reduces bond vibrational energy, potentially enhancing thermal and oxidative stability. Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) with HPLC-UV analysis can quantify degradation products like vanillic acid. Comparative kinetic modeling (Arrhenius plots) reveals deuterium’s impact on activation energy, with this compound showing a 10–15% slower degradation rate in acidic conditions .

Q. What synthetic routes are most efficient for producing high-purity this compound, and how is isotopic purity validated?

Methodological Answer: this compound is typically synthesized via deuteration of ethyl vanillin using deuterated reagents (e.g., D₂O or CD₃OD) under acidic catalysis. Post-synthesis, isotopic purity (>98%) is validated using nuclear magnetic resonance (¹H NMR) to confirm the absence of non-deuterated ethyl proton signals (δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., m/z 172.0994 for [M+H]⁺) .

Advanced Research Questions

Q. How do contradictory findings in this compound’s antioxidant activity across assay systems (e.g., ORAC vs. oxidative hemolysis) inform mechanistic interpretations?

Methodological Answer: this compound’s antioxidant efficacy varies due to assay-specific radical sources and reaction kinetics. In oxygen radical absorbance capacity (ORAC) assays, it exhibits comparable activity to vanillin (IC₅₀ ≈ 12 μM), but in erythrocyte hemolysis models, its deuterated ethyl group enhances membrane permeability, yielding superior inhibition (IC₅₀ ≈ 8 μM). Mechanistic studies using electron paramagnetic resonance (EPR) to track radical scavenging pathways can resolve these discrepancies .

Q. What experimental designs are optimal for tracking the metabolic fate of this compound in vivo, particularly its conversion to ethyl vanillic acid?

Methodological Answer: Stable isotope labeling (¹³C or ¹⁵N) combined with LC-MS/MS enables precise tracing of this compound metabolites. For murine models, oral administration (50 mg/kg) followed by plasma LC-MS analysis at timed intervals reveals rapid glucuronidation and oxidation to ethyl vanillic acid-d5. Deuterium retention in metabolites can be confirmed via isotopic ratio mass spectrometry (IRMS), with >90% deuterium retention in urinary metabolites .

Q. How does this compound’s deuterium labeling affect its interaction with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

Methodological Answer: Deuterium kinetic isotope effects (KIEs) can alter CYP450-mediated oxidation rates. In vitro assays using human liver microsomes and CYP3A4/2D6 isoforms show a 1.5–2.0-fold reduction in this compound’s oxidation rate compared to non-deuterated analogs. High-resolution X-ray crystallography of enzyme-ligand complexes can identify deuterium-induced conformational changes in active-site binding .

Q. What statistical approaches are recommended for reconciling variability in catalytic hydrodeoxygenation (HDO) data for this compound under continuous-flow conditions?

Methodological Answer: Central composite design (CCD) with response surface methodology (RSM) optimizes parameters (temperature, pressure, space velocity) for HDO over sulfided Ni-Mo/δ-Al₂O₃ catalysts. Cox-Box transformations normalize skewed selectivity data (e.g., cresol yield), while ANOVA identifies temperature (p < 0.01) as the dominant factor. Multivariate regression models (R² > 0.95) predict optimal conversion at 250°C and 5 MPa .

Methodological Considerations

  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm isotopic purity .
  • Assay Selection : Prioritize physiologically relevant models (e.g., oxidative hemolysis over chemical radical assays) for antioxidant studies .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo metabolite tracing, including proper isotope disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.